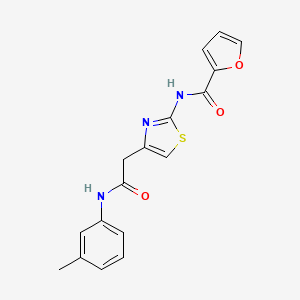

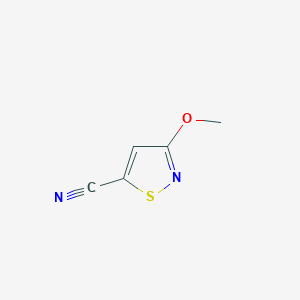

N-(2-(furan-2-yl)-2-thiomorpholinoéthyl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Discovery and Synthesis Analysis

The compound "N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopropanecarboxamide" has not been directly synthesized or characterized in the provided papers. However, related compounds with furan moieties have been synthesized and studied. For instance, the synthesis of N,N-dimethyl-2-furancarbothioamide and its cyclometallation with palladium and platinum has been reported, which involves the coordination of the furan ring and the thioamide group to form a five-membered metallathiaheterocycle . Similarly, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes has been described, with characterization by various spectroscopic methods and single crystal X-ray diffraction . These studies provide insights into the potential synthetic routes and coordination chemistry of furan-containing carboxamides and thioamides.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using spectroscopic methods and computational techniques. For example, the furan ring cyclometallation of N,N-dimethyl-2-furancarbothioamide has been characterized spectroscopically, and the coordination of the thioamide group through the sulfur atom has been elucidated . The structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide has been determined by single crystal X-ray diffraction, revealing its crystallization in the monoclinic system and the bidentate coordination mode of the ligand . These findings are relevant for understanding the molecular structure of furan-containing carboxamides and their coordination behavior.

Chemical Reactions Analysis

The chemical reactivity of furan-containing carboxamides and thioamides has been explored through their ability to form complexes with various metals. The cyclometallation reactions of N,N-dimethyl-2-furancarbothioamide with palladium and platinum, as well as the formation of metal complexes with cobalt, nickel, and copper, have been studied . These reactions demonstrate the potential of furan-containing compounds to participate in coordination chemistry and form stable metal complexes.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-containing carboxamides and thioamides have been investigated through their synthesis, characterization, and reactivity. The solubility, stability, and reactivity of these compounds are influenced by their molecular structure and the presence of functional groups such as the furan ring and thioamide moiety. The thermal decomposition of metal complexes derived from these compounds has also been studied, providing information on their thermal stability . Additionally, the antioxidant and antitumor activities of the metal complexes have been evaluated, indicating potential biological applications .

Applications De Recherche Scientifique

- N-(2-(furan-2-yl)-2-thiomorpholinoéthyl)cyclopropanecarboxamide peut présenter des propriétés antibactériennes contre les bactéries à Gram positif et à Gram négatif . Des études supplémentaires sont nécessaires pour élucider son mécanisme d'action et optimiser son efficacité.

- Le ligand N′-(furan-2-ylméthylène)-2-hydroxybenzohydrazide (H₂L) a été synthétisé et caractérisé. Il forme des complexes avec des ions métalliques tels que Cu(II), Co(II), Ni(II) et Zn(II) .

- Le furan-2-carbaldéhyde-d (1) est un intermédiaire synthétique précieux. Il peut être dérivé de diverses matières premières, notamment le furfural, le furane et des composés apparentés .

Activité Antibactérienne

Formation de Complexes Métalliques

Intermédiaires Synthétiques

Activité Biologique au-delà des Antibactériens

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(11-3-4-11)15-10-12(13-2-1-7-18-13)16-5-8-19-9-6-16/h1-2,7,11-12H,3-6,8-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXBCSQZRPWLFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=CC=CO2)N3CCSCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethyl)phenoxy]benzylamine hcl](/img/structure/B2520860.png)

![tert-Butyl [1-(3-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B2520863.png)

![N-(2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2520866.png)

![N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2520869.png)

![2-(((6-(4-Methoxyphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2520872.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B2520874.png)

![{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}amine dihydrochloride](/img/no-structure.png)